molecular formula C10H6F2O B15070974 1,8-Difluoronaphthalen-2-ol

1,8-Difluoronaphthalen-2-ol

Cat. No.: B15070974
M. Wt: 180.15 g/mol
InChI Key: TYIIFCYTHSWMRF-UHFFFAOYSA-N
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Description

1,8-Difluoronaphthalen-2-ol is an organic compound with the molecular formula C10H6F2O It is a derivative of naphthalene, where two hydrogen atoms are replaced by fluorine atoms at positions 1 and 8, and a hydroxyl group is attached at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,8-Difluoronaphthalen-2-ol can be synthesized through several methods. One common approach involves the fluorination of naphthalen-2-ol using fluorinating agents such as Selectfluor™ in the presence of ionic liquids . This method allows for high chemoselectivity and yields.

Industrial Production Methods: Industrial production of this compound typically involves the use of palladium-catalyzed reactions. For example, the crude product of 1,1,7,8-tetrafluoro-1,2-dihydronaphthalen-2-one can be obtained and further processed using palladium-carbon catalysts under pressurized hydrogen conditions .

Chemical Reactions Analysis

Types of Reactions: 1,8-Difluoronaphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form difluoronaphthalene derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield difluoronaphthaldehyde, while reduction can produce difluoronaphthalene.

Scientific Research Applications

1,8-Difluoronaphthalen-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,8-Difluoronaphthalen-2-ol exerts its effects involves interactions with molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The fluorine atoms can participate in halogen bonding, affecting the compound’s overall behavior in chemical reactions .

Comparison with Similar Compounds

    1,8-Dichloronaphthalene: Similar in structure but with chlorine atoms instead of fluorine.

    1,8-Dibromonaphthalene: Contains bromine atoms at positions 1 and 8.

    Naphthalen-2-ol: The parent compound without fluorine substitution.

Uniqueness: 1,8-Difluoronaphthalen-2-ol is unique due to the presence of fluorine atoms, which impart distinct electronic and steric effects. These effects influence the compound’s reactivity, making it valuable in specific synthetic applications .

Properties

Molecular Formula

C10H6F2O

Molecular Weight

180.15 g/mol

IUPAC Name

1,8-difluoronaphthalen-2-ol

InChI

InChI=1S/C10H6F2O/c11-7-3-1-2-6-4-5-8(13)10(12)9(6)7/h1-5,13H

InChI Key

TYIIFCYTHSWMRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=C(C=C2)O)F

Origin of Product

United States

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